molecular formula C16H15NO2 B12930222 1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one

1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one

Cat. No.: B12930222
M. Wt: 253.29 g/mol
InChI Key: HVSAVWOMGYQRGS-UHFFFAOYSA-N
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Description

1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to another phenyl ring through an amino linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Chemical Reactions Analysis

1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions are typically carried out using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in cancer research, the compound may inhibit the activity of certain kinases, thereby blocking cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

1-[4-(2-acetylanilino)phenyl]ethanone

InChI

InChI=1S/C16H15NO2/c1-11(18)13-7-9-14(10-8-13)17-16-6-4-3-5-15(16)12(2)19/h3-10,17H,1-2H3

InChI Key

HVSAVWOMGYQRGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)C

Origin of Product

United States

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